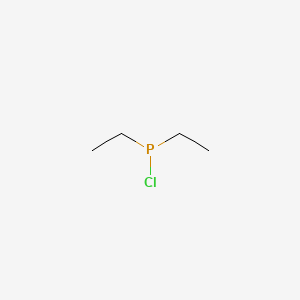
二乙基氯代膦
描述
Chlorodiethylphosphine, also known as diethylchlorophosphine, is an organophosphorus compound with the molecular formula C4H10ClP. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. This compound is known for its utility in the preparation of other organophosphorus compounds and as a reagent in organic synthesis.
科学研究应用
Chlorodiethylphosphine is utilized in several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
Target of Action
Chlorodiethylphosphine is a chemical compound used in various chemical reactions
Mode of Action
It is known to participate in various types of chemical reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The exact interaction of Chlorodiethylphosphine with its targets and the resulting changes are subject to further scientific investigation.
Biochemical Pathways
Given its involvement in various types of chemical reactions , it can be inferred that Chlorodiethylphosphine may influence multiple biochemical pathways
Result of Action
Given its involvement in various types of chemical reactions , it can be inferred that Chlorodiethylphosphine may have diverse molecular and cellular effects
生化分析
Biochemical Properties
Chlorodiethylphosphine plays a significant role in biochemical reactions, particularly in the synthesis of organophosphorus compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, chlorodiethylphosphine is known to participate in coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . These interactions often involve the formation of phosphine ligands, which can act as catalysts or intermediates in biochemical processes.
Cellular Effects
Chlorodiethylphosphine has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, chlorodiethylphosphine may alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular homeostasis . Additionally, its interaction with cellular proteins can impact gene expression, potentially leading to altered cellular responses and functions.
Molecular Mechanism
The molecular mechanism of chlorodiethylphosphine involves its interaction with biomolecules at the molecular level. Chlorodiethylphosphine can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular effects. For instance, chlorodiethylphosphine may inhibit certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorodiethylphosphine can change over time. The stability and degradation of chlorodiethylphosphine are critical factors that influence its long-term effects on cellular function. Studies have shown that chlorodiethylphosphine can degrade over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to chlorodiethylphosphine in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of chlorodiethylphosphine vary with different dosages in animal models. At low doses, chlorodiethylphosphine may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of chlorodiethylphosphine have been associated with toxic effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have also been observed, where specific dosages result in distinct biochemical responses.
Metabolic Pathways
Chlorodiethylphosphine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence pathways such as glycolysis, the tricarboxylic acid cycle, and lipid metabolism . Chlorodiethylphosphine may also affect the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of chlorodiethylphosphine within cells and tissues are crucial for its biochemical effects. Chlorodiethylphosphine can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of chlorodiethylphosphine can influence its concentration at target sites, affecting its biochemical activity and interactions with biomolecules.
Subcellular Localization
Chlorodiethylphosphine exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of chlorodiethylphosphine can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: Chlorodiethylphosphine can be synthesized through the reaction of diethylphosphine with chlorine gas. The reaction is typically carried out under controlled conditions to prevent over-chlorination and to ensure the desired product is obtained. The general reaction is as follows:
(C2H5)2PH + Cl2 → (C2H5)2PCl + HCl
Industrial Production Methods: In industrial settings, chlorodiethylphosphine is produced using large-scale reactors where diethylphosphine is continuously fed into a reaction chamber with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Chlorodiethylphosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form diethylphosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in cross-coupling reactions such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used.
Coupling Reactions: Palladium or nickel catalysts are often employed under inert atmosphere conditions.
Major Products:
Oxidation: Diethylphosphine oxide.
Substitution: Various substituted phosphines depending on the nucleophile used.
Coupling Reactions: Complex organic molecules with phosphine ligands.
相似化合物的比较
Diethylphosphine: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
Triethylphosphine: Contains an additional ethyl group, making it bulkier and affecting its reactivity and steric properties.
Chlorodiphenylphosphine: Contains phenyl groups instead of ethyl groups, leading to different reactivity and applications.
Uniqueness: Chlorodiethylphosphine is unique due to its combination of ethyl groups and a chlorine atom, which provides a balance of reactivity and steric properties. This makes it particularly useful in specific synthetic applications where other phosphines may not be as effective.
属性
IUPAC Name |
chloro(diethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClP/c1-3-6(5)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJBDKCHQWVDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218699 | |
| Record name | Chlorodiethylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686-69-1 | |
| Record name | Chlorodiethylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodiethylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodiethylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiethylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorodiethylphosphine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY2F4UN8FK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary reactions chlorodiethylphosphine is known to undergo, and what intermediates are involved?
A1: Chlorodiethylphosphine (Et2PCl) is known to react with carbon tetrachloride (CCl4), ultimately yielding chloro-(chloromethyl)diethylphosphonium chloride (Et2P(Cl)CH2Cl Cl-) and chlorodiethylphosphine as the final product. This reaction proceeds through key intermediates: diethyltrichloromethylphosphine (Et2PCCl3) and diethylphosphine hydrogen chloride (Et2PCl·HCl). [] The exact mechanism of transformation from these intermediates to the final products requires further investigation.
Q2: How does the solvolysis rate of chlorodiethylphosphine compare to similar organophosphorus compounds?
A2: Research has shown that the solvolysis rate of chlorodiethylphosphine in ethanol is significantly influenced by various factors like concentration, the presence of acids, and the addition of other solvents. [] Interestingly, its ethanolysis rate is slower than that of dialkyl phosphorochloridites and dialkyl/diaryl phosphinyl chlorides. [] This difference highlights the impact of the phosphorus atom's substituents on its reactivity in nucleophilic substitution reactions.
Q3: Can chlorodiethylphosphine be used to synthesize more complex molecules, and what are the potential applications of such molecules?
A3: Yes, chlorodiethylphosphine serves as a valuable precursor in synthesizing cobalt selenide clusters. [] These clusters, when combined with poly-3-hexyl thiophene (P3HT), show promise as acceptor materials in organic electronic applications. [] For example, Co6Se8(P(Et)2(C4H2SBr))6, synthesized using chlorodiethylphosphine-derived ligands, exhibits efficient charge transfer with P3HT, suggesting potential in organic photovoltaic devices. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


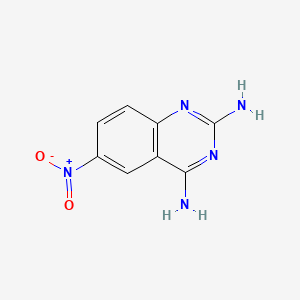
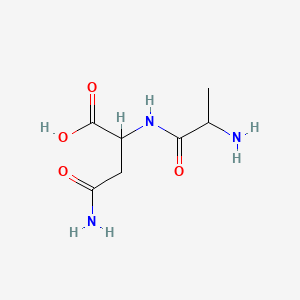
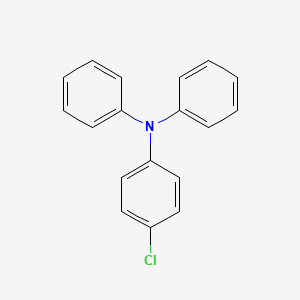
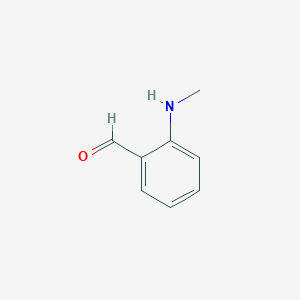
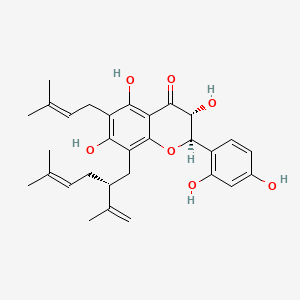
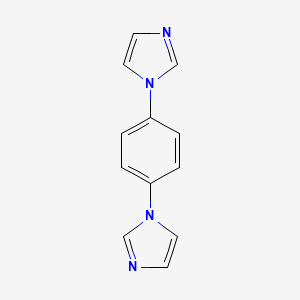
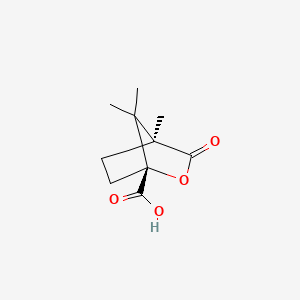


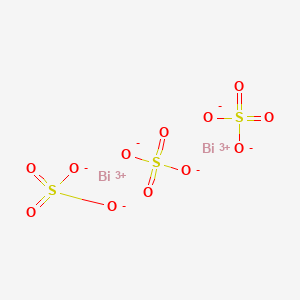
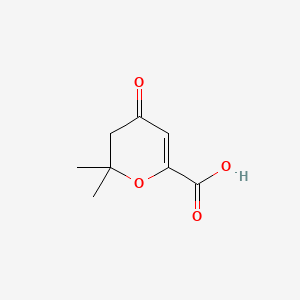
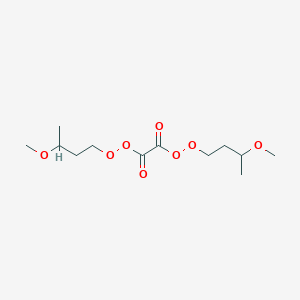

![n-[3-(Dipropylamino)phenyl]acetamide](/img/structure/B1584920.png)
